

what is Nyasicol compound

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Compound of Interest

Compound Name: *Nyasicol*

Cat. No.: *B1148670*

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Introduction to Nyasicol

Nyasicol is a norlignan compound identified with the Chemical Abstracts Service (CAS) number 111518-95-7 and a molecular formula of C₁₇H₁₆O₆. It is known to be an enzymatic hydrolysis product of other natural compounds. A related compound, **Nyasicol** 1,2-acetonide (CAS: 1432057-64-1, Molecular Formula: C₂₀H₂₀O₆), is a phenol that has been isolated from the herb *Curculigo capitulata*.^{[1][2][3][4][5]} The genus *Curculigo* has a history of use in traditional medicine and is recognized for producing a variety of bioactive compounds, including phenols, phenolic glucosides, and norlignans. These compounds have been investigated for a range of pharmacological activities, such as neuroprotective, antidepressant, and anti-osteoporotic effects.

Chemical and Physical Properties

The fundamental properties of **Nyasicol** and its 1,2-acetonide derivative are summarized below. This data is compiled from chemical supplier databases and publicly available chemical information.

| Property | Nyasicol | Nyasicol 1,2-acetonide |
|-------------------|-----------------------------------|--|
| CAS Number | 111518-95-7 | 1432057-64-1 |
| Molecular Formula | C17H16O6 | C20H20O6 |
| Molecular Weight | 316.31 g/mol | 356.37 g/mol |
| Compound Type | Norlignan | Phenol, Lignan |
| Botanical Source | Not specified (enzymatic product) | Curculigo capitulata |
| Purity | >97.0% (as per suppliers) | >98% (as per suppliers) |
| Solubility | Not specified | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity: Neuroprotection

Research into the chemical constituents of *Curculigo capitulata*, the source of **Nyasicol** 1,2-acetonide, has revealed significant neuroprotective properties of its isolated norlignans and phenolic compounds.

Efficacy in Cellular Models

A study investigating the neuroprotective effects of compounds isolated from *C. capitulata* demonstrated that several of these, including norlignans structurally related to **Nyasicol**, can protect against glutamate-induced cell death in the human neuroblastoma SH-SY5Y cell line. The protective effects of these active compounds were observed at concentrations ranging from 5 to 40 μM , with protection rates against glutamate-induced toxicity ranging from 29.4% to 52.8%.

Quantitative Data Summary

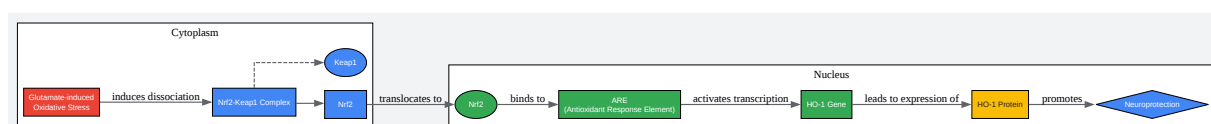
While specific quantitative data for **Nyasicol** is not detailed in the available literature, the following table summarizes the reported neuroprotective activity for active compounds isolated from *Curculigo capitulata*.

| Compound Class | Cell Line | Insult | Concentration Range | Protection Rate |
|------------------------|-----------|-----------|---------------------|-----------------|
| Norlignans & Phenolics | SH-SY5Y | Glutamate | 5 - 40 μ M | 29.4% - 52.8% |

Mechanism of Action: Nrf2/HO-1 Pathway

The neuroprotective effects of at least one of the norlignans isolated from *C. capitulata* have been linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under conditions of oxidative stress, such as those induced by high levels of glutamate, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of cytoprotective genes, including HO-1, which plays a key role in mitigating oxidative damage and inflammation.



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Caption: Nrf2/HO-1 signaling pathway activated by neuroprotective compounds.

Experimental Protocols

The following is a generalized experimental protocol for assessing the neuroprotective effects of compounds like **Nyasicol**, based on the methodology described for related compounds from *C. capitulata*.

Cell Culture and Treatment

- **Cell Line:** Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
- **Plating:** Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Pre-treatment:** Cells are pre-treated with varying concentrations of the test compound (e.g., **Nyasicol**) for a specified period (e.g., 2-4 hours).
- **Induction of Injury:** Glutamate is added to the culture medium to induce excitotoxicity and oxidative stress. A control group without glutamate is also maintained.
- **Incubation:** The cells are incubated for a further 24 hours.

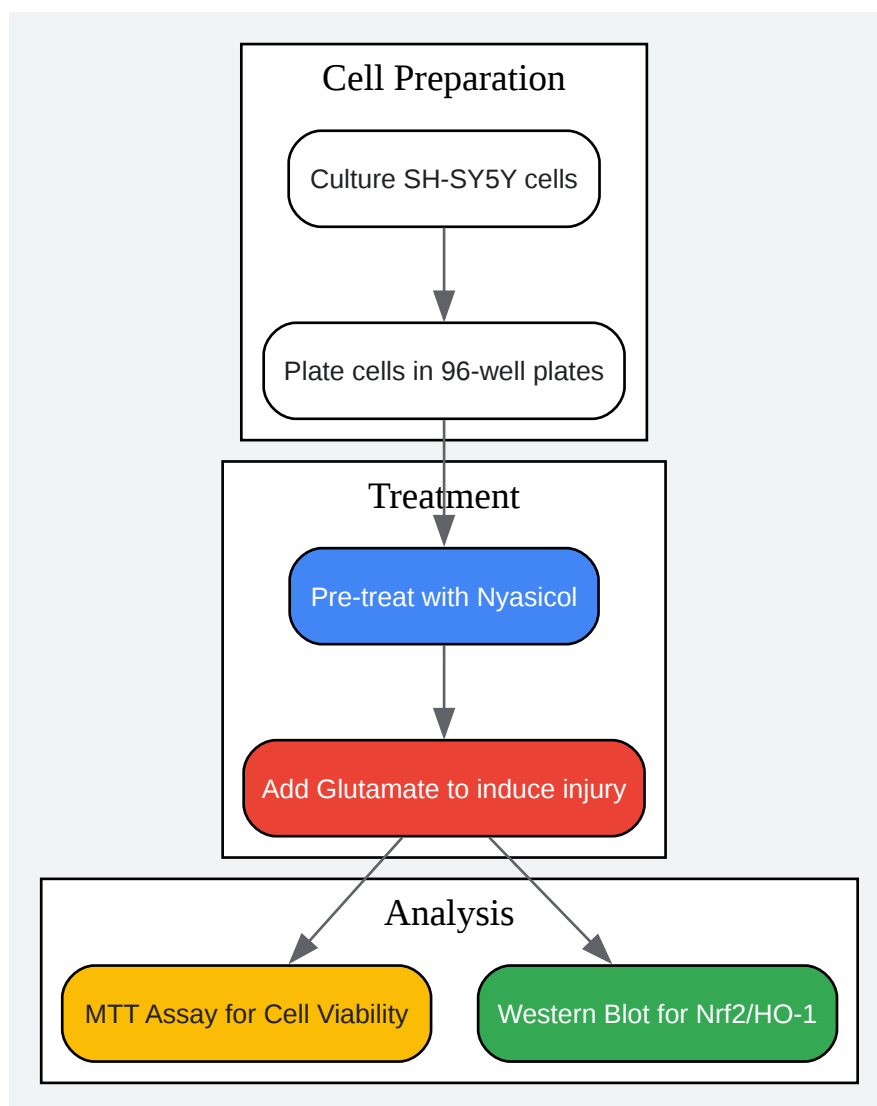
Cell Viability Assay (MTT Assay)

- **Reagent Addition:** MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Calculation:** Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis for Nrf2/HO-1 Pathway

- **Protein Extraction:** Following treatment, cells are lysed to extract total protein.
- **Quantification:** Protein concentration is determined using a BCA protein assay.
- **Electrophoresis:** Equal amounts of protein are separated by SDS-PAGE.
- **Transfer:** Proteins are transferred to a PVDF membrane.

- **Blocking and Antibody Incubation:** The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β -actin).
- **Secondary Antibody and Detection:** The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence detection system.



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Caption: Experimental workflow for assessing neuroprotective activity.

Conclusion and Future Directions

Nyasicol and its related compounds from *Curculigo capitulata* represent a promising class of natural products with potential therapeutic applications in neurodegenerative diseases. The demonstrated neuroprotective activity, likely mediated through the Nrf2/HO-1 pathway, warrants further investigation. Future research should focus on:

- The definitive identification and quantification of the neuroprotective effects of pure **Nyasicol**.
- In-depth mechanistic studies to fully elucidate the signaling pathways involved.
- Preclinical studies in animal models of neurodegeneration to assess in vivo efficacy.
- Structure-activity relationship studies to optimize the neuroprotective properties of the **Nyasicol** scaffold.

This technical guide provides a summary of the current understanding of **Nyasicol** and its related compounds, highlighting the potential for this natural product scaffold in the development of novel neuroprotective agents.

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